1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione
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Description
1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H27N5O3 and its molecular weight is 361.446. The purity is usually 95%.
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Scientific Research Applications
Affinity and Pharmacological Evaluation of Purine Derivatives
A study on 8-aminoalkyl derivatives of purine-2,6-dione highlighted the design of new series targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors to explore potential psychotropic activities. These compounds were evaluated for their receptor affinity and selectivity, demonstrating antidepressant-like and anxiolytic-like activities in animal models. This research underscores the potential of purine derivatives in modifying receptor interactions, offering insights into the development of new therapeutic agents (Chłoń-Rzepa et al., 2013).
Microwave-Assisted Synthesis and Antioxidant Activity
Another study focused on the microwave-assisted synthesis of coumarin-purine hybrids, examining their antioxidant activity and DNA cleavage capabilities. This work not only showcases a novel synthetic approach for creating purine derivatives but also evaluates their biological activities, contributing to the understanding of their potential therapeutic applications (Mangasuli et al., 2019).
Structural and Molecular Studies
Structural and activity relationships in purine derivatives were further explored in arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, revealing a range of affinities for serotoninergic and dopaminergic receptors. This study provides a comprehensive analysis of how structural modifications impact receptor interactions, offering valuable insights for the design of compounds with specific pharmacological profiles (Zagórska et al., 2015).
Metal Complexes and Molecular Interactions
Research on metal complexes of 6-pyrazolylpurine derivatives as models for metal-mediated base pairs illustrates the versatility of purine derivatives in forming structurally diverse complexes. This study highlights the potential applications of purine derivatives in bioinorganic chemistry and molecular recognition, providing a foundation for future studies on metal-mediated interactions in biological systems (Sinha et al., 2015).
Properties
IUPAC Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-11-7-6-8-22(9-11)10-14-19-16-15(23(14)12(2)13(3)24)17(25)21(5)18(26)20(16)4/h11-12H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSHADYHXAWHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2C(C)C(=O)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.